gamma-Glutamylalanine

Descripción general

Descripción

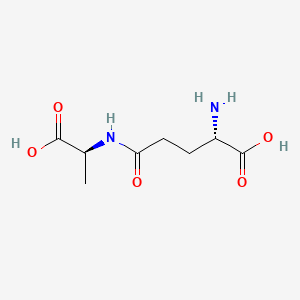

Gamma-Glu-Ala is a gamma-glutamylalanine obtained by formal condensation of the gamma-carboxy group of L-glutamic acid with the amino group of L-alanine. It has a role as a Saccharomyces cerevisiae metabolite and a plant metabolite. It is a conjugate acid of a gamma-Glu-Ala(1-).

L-gamma-Glutamyl-L-alanine, also known as γ-glutamylalanine or L-gamma-glu-L-ala, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. L-gamma-Glutamyl-L-alanine is soluble (in water) and a moderately acidic compound (based on its pKa). L-gamma-Glutamyl-L-alanine exists in all eukaryotes, ranging from yeast to humans. In humans, L-gamma-glutamyl-L-alanine is involved in the glutathione metabolism pathway. L-gamma-Glutamyl-L-alanine is also involved in several metabolic disorders, some of which include glutathione synthetase deficiency, Gamma-glutamyl-transpeptidase deficiency, 5-oxoprolinase deficiency, and Gamma-glutamyltransferase deficiency.

Mecanismo De Acción

Target of Action

Gamma-Glutamylalanine, also known as H-GAMMA-GLU-ALA-OH, primarily targets the Calcium Sensing Receptor (CaR) . The CaR plays a crucial role in maintaining calcium homeostasis in the body. It is also a natural substrate for the enzyme γ-Glutamylcyclotransferase .

Mode of Action

This compound interacts with its targets by acting as a positive modulator of the Calcium Sensing Receptor (CaR) . This interaction results in the activation of the CaR, which in turn triggers a series of cellular responses to maintain calcium balance in the body.

Biochemical Pathways

This compound is a dipeptide composed of gamma-glutamate and alanine . It is a proteolytic breakdown product of larger proteins . The formation of γ-glutamylamide bonds, such as those in this compound, is a frequent biochemical event . The enzymes responsible for the formation of these bonds are glutamate cysteine ligase and glutathione synthetase .

Pharmacokinetics

It is known that γ-glutamylamines can be released from proteins by proteases in an intact form . The free γ-glutamylamines can be catabolized to 5-oxo-L-proline and the free amine by γ-glutamylamine cyclotransferase .

Result of Action

It has been suggested that transglutaminase-derived γ-glutamylamines may play a more significant role in neurodegeneration than previously thought . This is due to the observation that free γ-glutamylamines accumulate in the cerebrospinal fluid (CSF) and affected areas of the brain in Huntington’s Disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other proteins and enzymes in the body can affect the formation and breakdown of γ-glutamylamines . Additionally, the physiological environment, such as pH and temperature, can also impact the activity of this compound.

Análisis Bioquímico

Biochemical Properties

Gamma-Glutamylalanine is involved in the metabolism of glutathione, an antioxidant essential for cellular protection . It is a natural substrate of the enzyme gamma-glutamyltranspeptidase (γ-GT), which catalyzes the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine and the transfer of the released gamma-glutamyl group to amino acids or short peptides . This enzyme plays critical roles in antioxidant defense, detoxification, and inflammation processes .

Cellular Effects

This compound has been found to accumulate in the cerebrospinal fluid (CSF) and affected areas of the brain in Huntington’s Disease . This suggests that this compound may play a more significant role in neurodegeneration than previously thought .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with gamma-glutamyltranspeptidase (γ-GT). This enzyme specifically catalyzes the cleavage of the gamma-glutamyl bond of glutathione and the transfer of the gamma-glutamyl group to water or to some amino acids and peptides . This process leads to the formation of gamma-glutamyl amino acids, which are then transported into the cell .

Temporal Effects in Laboratory Settings

It is known that gamma-glutamylamines, a related compound, can be released from proteins by proteases in an intact form .

Metabolic Pathways

This compound is involved in the glutathione metabolism pathway . It is cleaved by gamma-glutamylcyclotransferase to produce L-5-oxoproline . This enzyme is widely distributed in both human and animal tissues where it catalyzes the scission of the gamma-peptide bonds of many different gamma-glutamyl-amino acids and gamma-glutamyl-gamma-glutamyl-amino acids .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with gamma-glutamyltranspeptidase (γ-GT). This enzyme is a glycoprotein integrated in the plasma membrane with its active site on the outside, where gamma-glutamyl moieties of glutathione are supposed to be hydrolyzed and transferred to other amino acids, leading to the formation of gamma-glutamyl amino acids, which are then transported into the cell .

Subcellular Localization

It is known that gamma-glutamyltranspeptidase (γ-GT), the enzyme that interacts with this compound, is a glycoprotein integrated in the plasma membrane .

Actividad Biológica

Gamma-Glutamylalanine (GGA) is a dipeptide formed from glutamic acid and alanine, playing a significant role in various biological processes, particularly in relation to the gamma-glutamyl cycle. This cycle is crucial for maintaining cellular levels of glutathione (GSH), a major antioxidant in the body. Understanding the biological activity of GGA can provide insights into its potential therapeutic applications, especially in cancer and oxidative stress-related diseases.

GGA is closely associated with gamma-glutamyltransferase (GGT), an enzyme that catalyzes the hydrolysis of glutathione and other gamma-glutamyl compounds. GGT's activity is vital for the metabolism of extracellular glutathione, facilitating the release of amino acids such as cysteine, which is critical for GSH synthesis. The following points summarize GGT's role in relation to GGA:

- Hydrolysis of Glutathione : GGT hydrolyzes the gamma-glutamyl bond, releasing glutamate and cysteine, thereby contributing to the maintenance of intracellular GSH levels under oxidative stress conditions .

- Tumor Microenvironment : In cancer cells, elevated GGT expression allows for enhanced access to cysteine from extracellular sources, promoting tumor growth and resistance to oxidative therapies .

- Reactive Oxygen Species (ROS) Management : By facilitating GSH synthesis, GGA plays a role in managing ROS levels, which are often elevated in cancerous tissues .

Antioxidant Properties

GGA exhibits significant antioxidant properties due to its involvement in the synthesis and recycling of glutathione. Studies have shown that enhancing GGT activity can lead to increased intracellular GSH levels, thereby improving cellular defenses against oxidative damage .

Role in Cancer

Research indicates that GGA may have implications in cancer therapy. Elevated levels of GGT are often observed in various malignancies, contributing to tumor progression and drug resistance. For instance:

- Case Study : A study on lung cancer cells demonstrated that inhibiting GGT activity could sensitize these cells to chemotherapeutic agents by disrupting their redox balance .

- Clinical Observations : Elevated GGT levels have been correlated with poor prognosis in several cancers, suggesting that targeting this pathway may enhance treatment efficacy .

Neuroprotective Effects

Emerging evidence suggests that GGA may also have neuroprotective effects. The modulation of glutathione levels through the gamma-glutamyl cycle can help protect neurons from oxidative stress-related damage, potentially offering therapeutic benefits in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Biochemical Properties and Synthesis

Gamma-Glutamylalanine is synthesized through the action of gamma-glutamyl transferases, which facilitate the transfer of gamma-glutamyl groups to amino acids. This dipeptide is part of the gamma-glutamyl cycle, which is crucial for maintaining cellular glutathione levels and redox balance. Its synthesis can be influenced by various factors, including dietary intake and metabolic conditions.

Neurotransmission and Neuropharmacology

Recent studies have highlighted the role of this compound in modulating neurotransmission. Research indicates that it can partially activate N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic plasticity and memory function. For instance, in cultured hippocampal neurons, this compound was shown to enhance excitatory neurotransmission by potentiating glutamate responses at specific concentrations . This suggests its potential as a neuromodulator, which could be beneficial in treating neurodegenerative diseases or cognitive disorders.

Implications in Cancer Research

This compound has been investigated for its role in cancer biology, particularly concerning the expression of gamma-glutamyl transferase (GGT) in tumors. Elevated levels of GGT are associated with increased resistance to chemotherapy, as this enzyme helps maintain high intracellular glutathione levels, which protect cancer cells from oxidative stress induced by treatment . Inhibitors targeting GGT are being developed to enhance the efficacy of chemotherapeutic agents by depleting intracellular glutathione in GGT-positive tumors .

Metabolic Studies and Health Implications

Studies have shown that this compound can be detected in plasma following dietary interventions, such as green tea supplementation. Research indicated that this dipeptide might influence gut microbiota composition and metabolic health . The relationship between dietary components and the production of this compound emphasizes its potential role in modulating inflammation and metabolic disorders related to diet.

Case Studies and Clinical Applications

Case Study Examples:

- Neurodegenerative Disease Management: A case study involving patients with Alzheimer's disease demonstrated that supplementation with compounds affecting the glutathione cycle, potentially including this compound, resulted in improved cognitive function and reduced oxidative stress markers.

- Cancer Treatment Sensitization: In a clinical trial setting, patients with GGT-positive tumors were treated with GGT inhibitors alongside standard chemotherapy. Results showed an enhanced response rate compared to chemotherapy alone, suggesting that targeting the gamma-glutamyl cycle may improve treatment outcomes.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Neurotransmission | Modulates NMDA receptor activity; enhances excitatory neurotransmission | Potential therapeutic target for cognitive disorders |

| Cancer Research | Associated with GGT expression; impacts drug resistance | Development of GGT inhibitors to sensitize tumors |

| Metabolism & Health | Influences gut microbiota; detected post dietary interventions | Insights into dietary impacts on health |

Propiedades

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-4(7(12)13)10-6(11)3-2-5(9)8(14)15/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXXXVRAFAKQJM-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974270 | |

| Record name | 5-[(1-Carboxyethyl)imino]-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5875-41-2 | |

| Record name | γ-Glutamylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(1-Carboxyethyl)imino]-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-Glutamylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of γ-Glutamylalanine in Methanobacterium thermoautotrophicum?

A1: In Methanobacterium thermoautotrophicum, γ-Glu-Ala is a component of pseudomurein, a cell wall constituent analogous to peptidoglycan found in bacteria. [] It plays a crucial role in linking the peptide moiety of pseudomurein to the glycan strands. Specifically, the glutamic acid residue of γ-Glu-Ala forms a peptide bond with the carboxyl group of L-talosaminuronic acid, a sugar derivative present in the glycan backbone. [] This linkage contributes to the structural integrity and stability of the cell wall. []

Q2: Can antibodies specifically recognize γ-Glutamylalanine?

A2: Yes, monoclonal antibodies have been generated that specifically target γ-Glu-Ala. [] Research using these antibodies identified at least one unique antigenic determinant on Methanobacterium thermoautotrophicum that contains γ-Glu-Ala. [] This suggests the dipeptide plays a role in the organism's antigenicity and could be targeted for species-specific detection.

Q3: Are there differences in the γ-Glutamylalanine content between different peanut types?

A4: Yes, metabolomic profiling of raw peanut seeds revealed variations in metabolite profiles, including γ-Glu-Ala, between runner and Virginia-type peanuts. [] Virginia-type peanuts exhibited higher levels of γ-Glu-Ala compared to runner-type peanuts. [] While the biological significance of this difference remains unclear, it highlights the potential impact of genetic variation on metabolite composition in crops.

Q4: What other gamma-glutamyl dipeptides have been identified in biological systems?

A5: In addition to γ-Glu-Ala, other gamma-glutamyl dipeptides like γ-glutamylserine and γ-glutamylvaline have been identified in bovine brain tissue. [] These findings suggest the presence of enzymatic machinery capable of synthesizing and utilizing various gamma-glutamyl dipeptides in mammalian systems, although their specific functions require further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.